molecular formula C5H11ClN2 B2402538 2-Methylcyclopropane-1-carboximidamide hydrochloride CAS No. 617715-95-4

2-Methylcyclopropane-1-carboximidamide hydrochloride

Cat. No.: B2402538
CAS No.: 617715-95-4
M. Wt: 134.61
InChI Key: ZCODWWZBLBLZTR-UHFFFAOYSA-N
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Description

2-Methylcyclopropane-1-carboximidamide hydrochloride is an organic compound with the molecular formula C₅H₁₁ClN₂. It is a derivative of cyclopropane, featuring a carboximidamide group attached to the cyclopropane ring. This compound is primarily used in research settings and has various applications in chemistry and biology .

Preparation Methods

The synthesis of 2-Methylcyclopropane-1-carboximidamide hydrochloride typically involves the reaction of 2-methylcyclopropanecarboxylic acid with an appropriate amidating agent, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often require an inert atmosphere and temperatures ranging from 2-8°C .

Chemical Reactions Analysis

2-Methylcyclopropane-1-carboximidamide hydrochloride undergoes several types of chemical reactions, including:

Scientific Research Applications

2-Methylcyclopropane-1-carboximidamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methylcyclopropane-1-carboximidamide hydrochloride involves its interaction with specific molecular targets. The carboximidamide group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their structure and function. These interactions can modulate biochemical pathways and cellular processes .

Comparison with Similar Compounds

2-Methylcyclopropane-1-carboximidamide hydrochloride can be compared with other similar compounds such as:

Properties

IUPAC Name

2-methylcyclopropane-1-carboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2.ClH/c1-3-2-4(3)5(6)7;/h3-4H,2H2,1H3,(H3,6,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCODWWZBLBLZTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC1C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

617715-95-4
Record name 2-methylcyclopropane-1-carboximidamide hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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